8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane
Overview
Description
8-(Iodomethyl)-1,4-dioxaspiro[45]decane is an organic compound characterized by a spirocyclic structure containing an iodomethyl group and a dioxaspiro moiety
Scientific Research Applications
8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method involves the use of 1,4-dioxaspiro[4.5]decane as the starting material, which is then reacted with iodomethane in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the iodomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation Reactions: Products include oxides or hydroxylated derivatives.
Reduction Reactions: Products include methyl derivatives.
Mechanism of Action
The mechanism of action of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane involves its reactivity towards nucleophiles due to the presence of the iodomethyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential applications in bioconjugation and labeling studies. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane
- 8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane
- 8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane
Uniqueness
8-(Iodomethyl)-1,4-dioxaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of both an iodomethyl group and a dioxaspiro moiety
Properties
IUPAC Name |
8-(iodomethyl)-1,4-dioxaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULBVRAEWFBTMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CI)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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